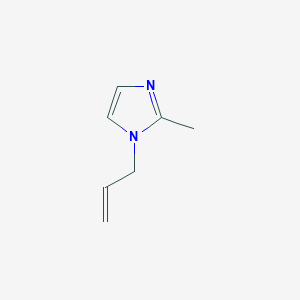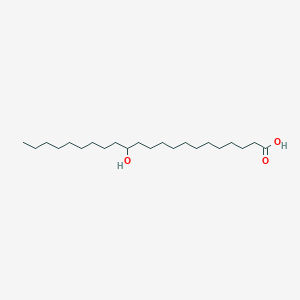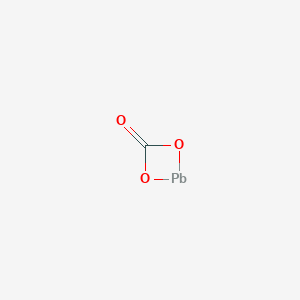
1,3,2lambda2-Dioxaplumbetan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda2-Dioxaplumbetan-4-one is a chemical compound with the molecular formula PbCO3 CO3P1. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one. However, there are related compounds such as 1,3-dioxolan-4-ones that have been synthesized and used as monomers for the synthesis of polylactic acid (PLA)3.Molecular Structure Analysis
The molecular weight of 1,3,2lambda2-Dioxaplumbetan-4-one is 267 g/mol1. However, the specific details about its molecular structure are not readily available in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,3,2lambda2-Dioxaplumbetan-4-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,2lambda2-Dioxaplumbetan-4-one are not explicitly mentioned in the search results. However, physical properties of substances generally include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity45.Safety And Hazards
The safety data sheet for a substance provides information about its hazards. However, I couldn’t find a specific safety data sheet for 1,3,2lambda2-Dioxaplumbetan-4-one. It’s important to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use and study of 1,3,2lambda2-Dioxaplumbetan-4-one are not clear from the available information. It’s possible that further research could reveal more about its properties and potential applications.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.
Eigenschaften
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





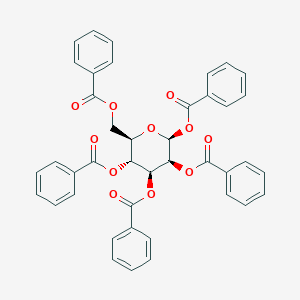




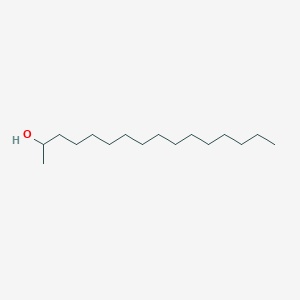

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
